N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e
Brand Name: Vulcanchem
CAS No.: 920117-65-3
VCID: VC21398095
InChI: InChI=1S/C24H25N3O3/c1-16-10-11-17(2)22(15-16)30-14-12-27-20-8-5-4-7-19(20)26-23(27)18(3)25-24(28)21-9-6-13-29-21/h4-11,13,15,18H,12,14H2,1-3H3,(H,25,28)
SMILES: CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4
Molecular Formula: C24H25N3O3
Molecular Weight: 403.5g/mol

N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e

CAS No.: 920117-65-3

Cat. No.: VC21398095

Molecular Formula: C24H25N3O3

Molecular Weight: 403.5g/mol

* For research use only. Not for human or veterinary use.

N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e - 920117-65-3

Specification

CAS No. 920117-65-3
Molecular Formula C24H25N3O3
Molecular Weight 403.5g/mol
IUPAC Name N-[1-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C24H25N3O3/c1-16-10-11-17(2)22(15-16)30-14-12-27-20-8-5-4-7-19(20)26-23(27)18(3)25-24(28)21-9-6-13-29-21/h4-11,13,15,18H,12,14H2,1-3H3,(H,25,28)
Standard InChI Key OOGLKBQXCRLTDW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4
Canonical SMILES CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4

Introduction

N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. These compounds are renowned for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structure of this compound, featuring a benzimidazole ring linked to a furylcarboxamide through an ethyl spacer, suggests potential applications in medicinal chemistry, particularly in drug development targeting various diseases.

Chemical Formula and Molecular Weight

  • Molecular Formula: C24H25N3O3

  • Molecular Weight: Approximately 403.5 g/mol .

Key Structural Features

  • The compound includes a benzimidazole moiety, which is known for its therapeutic potential.

  • It incorporates a furylcarboxamide group, enhancing its chemical properties.

  • The presence of a dimethylphenoxy ethyl side chain adds to its structural diversity.

Synthesis and Purification

The synthesis of N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves multiple steps, requiring specific solvents (such as dichloromethane or ethanol), catalysts (like triethylamine), and careful temperature control to optimize yield and purity. Techniques such as column chromatography are commonly employed for purification, ensuring that the final product is obtained in high yield with minimal impurities.

Biological Activity and Potential Applications

Benzimidazole derivatives, including N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide, are studied for their diverse pharmacological effects. These compounds can inhibit certain enzymes by mimicking natural substrates or binding to active sites, leading to altered metabolic pathways. This could result in antiproliferative effects against cancer cells or antimicrobial activity against pathogens.

Potential Applications

  • Antimicrobial and Antifungal Activities: Due to the benzimidazole core, this compound may exhibit antimicrobial properties.

  • Anticancer Activity: The structural features suggest potential antiproliferative effects against cancer cells.

  • Drug Development: The compound's unique structure may serve as a scaffold for further modifications aimed at enhancing biological activity or selectivity against specific targets.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamideC24H25N3O3Benzimidazole core with furylcarboxamide and dimethylphenoxy ethyl side chain
1-(2-Morpholinoethyl)-1H-benzimidazol-2-thioneNot specifiedContains a thione group; known for antimicrobial properties
5-(3-Methoxybenzyl)-1H-benzimidazol-2-aminesNot specifiedExhibits anticancer activity; modified amine group enhances solubility
6-(4-Ethoxyphenyl)-1H-benzimidazoleNot specifiedEthoxy substitution; studied for anti-inflammatory effects

Research Findings and Future Directions

While the mechanism of action for N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is not fully elucidated, studies suggest that benzimidazole derivatives can interact with biological targets such as enzymes or receptors involved in disease pathways. Further research is needed to explore its interactions with biological targets and to understand its potential therapeutic applications fully.

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